2-Oxaspiro[4.4]nonan-6-ol
Description
Structural Significance of Spirocyclic Frameworks in Contemporary Organic Synthesis
Spirocyclic compounds are characterized by two rings connected by a single, common atom known as the spiro atom. This arrangement confers a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. The inherent non-planar and spatially defined nature of spirocyclic frameworks is highly attractive in fields such as medicinal chemistry, as it allows for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center increases the compound's saturation and three-dimensionality, which can improve its physicochemical properties.
Overview of Heterocyclic Spirocyclic Compounds with Emphasis on Oxaspiro[4.4]nonane Architectures
The incorporation of heteroatoms into spirocyclic scaffolds gives rise to heterocyclic spirocyclic compounds, a class that exhibits a wide range of biological activities. The presence of atoms such as oxygen, nitrogen, or sulfur can introduce hydrogen bonding capabilities, alter electronic properties, and provide handles for further chemical modification.
The oxaspiro[4.4]nonane framework, which consists of a five-membered tetrahydrofuran (B95107) ring and a five-membered cyclopentane (B165970) ring sharing a common carbon atom, is a notable example. The oxygen atom within the tetrahydrofuran ring imparts polarity and potential for hydrogen bonding interactions. The specific compound of interest, 2-Oxaspiro[4.4]nonan-6-ol, features a hydroxyl group on the cyclopentane ring, adding another site for potential interactions and chemical transformations. While detailed studies on this compound itself are not widely available in published literature, the oxaspiro[4.4]nonane core is found in various natural products and has been a target in synthetic chemistry.
Historical Development of Synthetic Methodologies for Spirocyclic Cores
The synthesis of spirocyclic frameworks has evolved significantly over the years. Early methods often relied on intramolecular alkylations or cycloadditions, which could be limited in scope and efficiency. Modern synthetic organic chemistry has introduced a diverse toolkit for constructing these intricate structures.
Key strategies for the synthesis of spirocyclic cores include:
Intramolecular Reactions: Cyclization reactions, such as aldol (B89426) condensations, Michael additions, and ring-closing metathesis, are powerful tools for forming spirocyclic systems from appropriately functionalized acyclic precursors.
Rearrangement Reactions: Pinacol and semi-pinacol rearrangements have been employed to contract or expand rings, leading to the formation of a spiro center.
Cycloaddition Reactions: Diels-Alder and [3+2] cycloaddition reactions are effective for creating multiple stereocenters and the spirocyclic core in a single step.
Metal-Catalyzed Reactions: Transition metal catalysis has opened up new avenues for spirocycle synthesis, including cross-coupling and C-H activation strategies.
A general approach to the 1-oxaspiro[4.4]nonane skeleton has been developed from D-glucose, utilizing ring-closing metathesis as a key step to construct the spiro rings. thieme-connect.com Another method involves the rearrangement of a carbinol derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone (B123998) to create 1-oxaspiro[4.4]nonan-6-ones. nih.gov
Detailed Research Findings
Due to the limited specific data available for this compound, this section presents information on closely related oxaspiro[4.4]nonane derivatives to provide context and insight into the chemical nature of this class of compounds.
Table 1: Physicochemical Properties of Selected Oxaspiro[4.4]nonane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Oxaspiro[4.4]nonan-1-one | 5732-98-9 | C₈H₁₂O₂ | 140.18 | americanelements.comaccelachem.com |
| 1-Oxaspiro[4.4]nonan-6-one | 134179-01-4 | C₈H₁₂O₂ | 140.18 | lookchem.comcymitquimica.com |
| 2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid | 18363-10-5 | C₉H₁₂O₄ | 184.19 | ontosight.aiscbt.com |
| (4R,5R,6R)-4-Bromo-1-oxaspiro[4.4]nonan-6-ol | 1217443-64-5 | C₈H₁₃BrO₂ | 221.09 | sigmaaldrich.com |
| (2-Oxaspiro[4.4]nonan-3-yl)methanol | 2059970-64-6 | C₉H₁₆O₂ | 156.22 | chemscene.com |
| 2-Oxaspiro[4.4]nonan-7-ol | 2705222-90-6 | C₈H₁₄O₂ | 142.20 | molport.com |
| 1-Oxaspiro[4.4]nonan-3-ol | 1331825-49-0 | C₈H₁₄O₂ | 142.20 | biosynth.com |
This table is generated based on available data for related compounds and is for illustrative purposes. Properties for this compound are not explicitly available.
The synthesis of the 1-oxaspiro[4.4]nonane skeleton has been achieved through various routes. One notable method involves an acid- or bromonium ion-induced rearrangement. nih.gov This highlights the reactivity of precursors and the ability to control the formation of the spirocyclic framework. Furthermore, the synthesis of a carbohydrate-derived 1-oxaspiro[4.4]nonane skeleton demonstrates the utility of readily available starting materials in accessing these complex structures. thieme-connect.com
A patent for the insecticide and acaricide "spiromethin" describes the synthesis of a related intermediate, 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]-non-3-en-4-ol. google.com This indicates the potential for functionalized oxaspiro[4.4]nonane systems to serve as key building blocks in the development of agrochemicals.
While no specific research findings on the biological activity of this compound have been reported, the broader class of spiro compounds, including oxaspiro derivatives, is recognized for its potential in medicinal chemistry. The unique three-dimensional arrangement of these molecules makes them attractive candidates for drug discovery programs. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-2-1-3-8(7)4-5-10-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSHBXDMJYHQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Oxaspiro 4.4 Nonan 6 Ol and Analogous Oxaspiro 4.4 Nonane Structures
Established Retrosynthetic Approaches to the Oxaspiro[4.4]nonane Core
Retrosynthetic analysis of the oxaspiro[4.4]nonane skeleton reveals several strategic disconnections that lead to viable forward synthetic pathways. The most common approaches focus on the formation of the spirocyclic junction through cyclization reactions. These strategies involve constructing a precursor that already contains one of the rings and a side chain poised to form the second ring via an intramolecular reaction.
Ring-Closing Metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including those found in spirocyclic systems. wikipedia.orgmedwinpublishers.com This reaction, catalyzed by transition metal complexes, typically ruthenium or molybdenum alkylidenes, facilitates the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction forward. wikipedia.orgorganic-chemistry.org
The application of RCM to the synthesis of oxaspiro[4.t4]nonane cores involves designing a diene precursor where one alkene is part of a tetrahydrofuran (B95107) precursor and the other is on a tethered side chain. The key to this strategy is the stability and functional group tolerance of modern catalysts, such as Grubbs' and Schrock's catalysts, which allow for the cyclization of complex substrates. medwinpublishers.com The general mechanism, first proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene to the metal alkylidene, forming a metallacyclobutane intermediate. medwinpublishers.com This intermediate can then undergo cycloreversion to furnish the new cyclic alkene product. organic-chemistry.org While RCM is a powerful tool, the synthesis of the requisite diene precursors can sometimes be lengthy.
| Catalyst Generation | Key Features | Typical Solvents |
| Grubbs' 1st Generation | Good performance for simple RCM, sensitive to air and moisture. | Dichloromethane (B109758), Toluene |
| Grubbs' 2nd Generation | Higher activity, greater stability, and broader substrate scope. organic-chemistry.org | Dichloromethane, Toluene |
| Hoveyda-Grubbs' Catalysts | Feature a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. | Dichloromethane, Toluene |
| Schrock's Catalysts | Molybdenum-based, highly active, particularly for sterically hindered or electron-deficient olefins. | Toluene, Pentane |
Table 1. Common Catalysts in Ring-Closing Metathesis
The Prins reaction and its variants represent a classic yet effective method for the formation of tetrahydropyran rings and can be adapted for the synthesis of oxaspirocyclic frameworks. organic-chemistry.org The reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, such as a homoallylic alcohol. beilstein-journals.org This process generates an oxocarbenium ion intermediate, which is then trapped by a nucleophile to complete the cyclization. beilstein-journals.org
For the construction of an oxaspiro[4.4]nonane system, a substrate containing a cyclopentanol (B49286) with a pendant homoallylic alcohol moiety could be envisioned. Upon treatment with a Lewis or Brønsted acid, the aldehyde would react with the homoallylic alcohol to initiate the Prins cyclization, forming the second, oxygen-containing ring at the spirocenter. A significant challenge in Prins cyclizations is controlling the stereochemistry and avoiding competing side reactions, such as Ene reactions or oxonia-Cope rearrangements, which can lead to racemization or undesired products. beilstein-journals.orgnih.gov The choice of acid catalyst is crucial; various Lewis acids like InCl₃, BiCl₃, and Sc(OTf)₃ have been employed to promote these cyclizations with varying degrees of success and stereoselectivity. beilstein-journals.orgnih.gov
The intramolecular oxa-Michael addition is a powerful method for forming oxygen-containing heterocycles. This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system, such as an enone or enoate. semanticscholar.org To construct an oxaspiro[4.4]nonane core, a typical precursor would be a cyclopentanone derivative bearing a side chain with both a hydroxyl group and an α,β-unsaturated carbonyl moiety.
The reaction is typically promoted by a base or an acid. semanticscholar.org Basic conditions deprotonate the hydroxyl group, forming an alkoxide that acts as the nucleophile. Acidic conditions activate the enone system, making it more susceptible to nucleophilic attack by the neutral hydroxyl group. semanticscholar.org This methodology offers a direct route to functionalized spirocycles and has been developed into highly efficient asymmetric variants using organocatalysts. buchler-gmbh.com The success of this strategy hinges on the ability to synthesize the requisite linear precursor and to control the regioselectivity of the cyclization.
| Catalyst Type | Example | Role |
| Brønsted Acid | Trifluoromethanesulfonic acid | Activates the carbonyl group for nucleophilic attack. semanticscholar.org |
| Lewis Acid | Scandium triflate | Coordinates to the carbonyl oxygen, enhancing electrophilicity. |
| Base | Sodium Hydroxide | Deprotonates the hydroxyl group to form a nucleophilic alkoxide. mdpi.com |
| Organocatalyst | Quinidine derivatives | Can facilitate asymmetric induction in the cyclization process. buchler-gmbh.com |
Table 2. Catalyst Types for Intramolecular Oxa-Michael Addition
Furans are versatile building blocks in organic synthesis and can serve as precursors to oxaspiro[4.4]nonane structures, particularly those containing a lactone moiety (oxaspirolactones). a-h.institute A common strategy involves the oxidation of a furan (B31954) derivative that has a tethered alcohol. The oxidation of the furan ring, often with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or through photooxygenation to generate singlet oxygen, produces a highly reactive intermediate. acs.orgnih.gov
This intermediate is then trapped intramolecularly by the pendant hydroxyl group, leading to the formation of the spirocyclic ketal system. a-h.instituteacs.org This approach is particularly elegant as it constructs the spirocyclic core and installs multiple functional groups in a single cascade. Recent advancements have focused on developing multienzymatic, one-pot systems for these transformations, highlighting a move towards greener chemistry. a-h.instituteacs.org Gold-catalyzed cyclizations of furan-ynones have also been developed, proceeding through a cationic intermediate that is trapped by a tethered nucleophile to yield spirocyclic frameworks. nih.gov
Radical cyclizations offer a complementary approach to the synthesis of spirocycles, often proceeding under mild conditions and tolerating a wide range of functional groups. For the synthesis of an oxaspiro[4.4]nonane core, a domino radical bicyclization can be employed. nih.gov This process involves a sequence of two or more bond-forming reactions initiated by a single radical event. nih.gov
A typical precursor for a domino radical bicyclization leading to an azaspiro[4.4]nonane (an analogue of oxaspiro[4.4]nonane) might be an O-benzyl oxime ether with both a radical precursor (like a bromo- or iodo-aromatic ring) and an alkenyl moiety. nih.gov The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), and propagated by a radical mediator like tributyltin hydride (Bu₃SnH). nih.gov The initially formed radical undergoes a 5-exo-trig cyclization onto the alkene, and the resulting radical is then trapped in a second cyclization to form the spirocyclic core in a single step. nih.gov This strategy is powerful for rapidly building molecular complexity. nih.gov
Cyclization-Based Strategies for Spiroannulation
Gold(I)-Catalyzed Cycloisomerization and Claisen-Type Rearrangements for Oxaspirocycles
Gold(I) catalysts have emerged as powerful tools for the synthesis of complex molecular scaffolds due to their ability to act as soft Lewis acids, effectively activating alkynes and allenes for nucleophilic attack. organic-chemistry.org This reactivity has been harnessed for the construction of oxaspirocycles through cycloisomerization and Claisen-type rearrangements.
A highly efficient method for synthesizing spirocyclic ketones involves the gold(I)-catalyzed cycloisomerization of cyclic 8-aryl-2,7-enyn-1-ols, which proceeds via a Claisen-type rearrangement. duke.edu The reaction is initiated by the attack of the hydroxyl group onto the gold-activated alkyne, followed by a duke.eduduke.edu-sigmatropic rearrangement to generate spiro[4.5]decane and spiro[4.4]nonane skeletons. duke.edu This transformation is notable for its efficiency and mild reaction conditions. duke.edu The versatility of this method is demonstrated by its application in the formation of both aza- and oxaspirocycles. duke.edu
Another potent application of gold(I) catalysis is the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to form substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. organic-chemistry.org This reaction proceeds smoothly under mild conditions, yielding the desired spirobislactone products in quantitative yields. organic-chemistry.org The high reactivity of the gold(I) catalyst towards the C-C triple bond activation facilitates this efficient heterocyclization. organic-chemistry.org
Table 1: Gold(I)-Catalyzed Spirocyclization Reactions
| Starting Material | Catalyst System | Product Type | Yield | Reference |
| Cyclic 8-aryl-2,7-enyn-1-ols | Ph₃PAuCl/AgOTf | Spiro[4.4]nonane ketones | Good | duke.edu |
| 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I) complex | 2,7-dioxaspiro[4.4]nonane-1,6-diones | 96-100% | organic-chemistry.org |
Dieckmann Condensation in Spirocyclic Pyrrolidine Synthesis as an Analogous Approach
The Dieckmann condensation is a well-established intramolecular reaction of diesters, conducted in the presence of a base, to form β-keto esters. nih.govresearchgate.net This reaction is particularly effective for the formation of stable five- and six-membered rings. nih.govresearchgate.netacs.org While classically used for carbocycle synthesis, its principles are analogous and applicable to the formation of heterocyclic spirocycles.
A notable application of this reaction is the synthesis of novel spirocyclic pyrrolidines. acs.org The key transformation in this multi-step synthesis from cyclic α-amino acids is the intramolecular Dieckmann condensation. acs.orgnih.gov The process involves the base-catalyzed cyclization of a diester precursor, where an enolate ion is generated at the α-position of one ester group, which then attacks the carbonyl of the second ester group in a 5-exo-trig nucleophilic attack. nih.govresearchgate.net This approach provides a valuable pathway to spirocyclic building blocks that are of significant interest in drug design. acs.orgnih.gov
Cascade Reactions Involving Ring Expansion and Cationic Cyclization
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient route to complex molecules. dokumen.pub A novel cascade reaction has been developed for the preparation of spirocarbocyclic compounds from simple chlorosulfate derivatives. nih.gov This process is characterized by its operational simplicity, as it is a thermal process that does not require any additional reagents or catalysts. nih.gov
The mechanism involves three key steps:
Thermal elimination of the chlorosulfate moiety. nih.gov
A ring-expansion reaction. nih.gov
A subsequent cationic cyclization . nih.gov
This intricate rearrangement is initiated by heating a solution of the starting material, leading to the formation of a cationic species through ring expansion. nih.gov This cation is then trapped intramolecularly to form the spirocyclic framework. nih.gov This method can also be adapted to produce spirocyclic ketones by changing the reaction solvent to trap the final cation with water. nih.gov
Corey-Chaykovski Cyclization for Spiro-oxetane Formation (as analogous spirocycles)
The Johnson-Corey-Chaykovsky reaction is a classical method for the synthesis of epoxides, aziridines, and cyclopropanes by the reaction of sulfur ylides with ketones, aldehydes, or imines. researchgate.netresearchgate.net The reaction proceeds via the nucleophilic addition of the ylide to the carbonyl or imine, followed by an intramolecular nucleophilic substitution that expels the sulfonium group to form a three-membered ring. researchgate.net
This methodology has been adapted and extended to create more complex spirocyclic systems. An "interrupted" Corey-Chaykovsky reaction has been utilized for the skeletal remodeling of designed pyridinium (B92312) salts to access unique and complex molecular architectures, including vicinal bis-spirocyclic indanones and spirannulated benzocycloheptanones. nih.govorganic-chemistry.org This strategy merges the nucleophilic character of sulfur ylides with electrophilic pyridinium salts to achieve regio- and stereoselective synthesis of novel cyclopropanoids. nih.gov While the direct synthesis of spiro-oxetanes via a standard Corey-Chaykovsky reaction is less common, related strategies that build upon its principles are used to generate complex spiro-fused and spiro-annulated systems. nih.govorganic-chemistry.org
Heck Spirocyclization Reactions
The intramolecular Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process used extensively in the construction of heterocyclic and carbocyclic systems. It is particularly valuable for creating tertiary and quaternary stereocenters, making it a key strategy for synthesizing spirocycles.
The reaction typically involves the cyclization of an aryl or vinyl halide/triflate onto a tethered alkene. The formation of a spirocyclic quaternary center is achieved by using tri- or tetrasubstituted acyclic olefins as coupling partners, which blocks the typical β-hydride elimination pathway and directs it to a different position. This strategy has been successfully applied to the synthesis of various spirocyclic compounds, including:
Spirooxindoles : The diastereoselective double Heck cyclization of C2-symmetric diiodides can establish vicinal quaternary carbon stereocenters.
3,2'-Spiropyrrolidine-2-oxindoles : An intramolecular Heck reaction of the endocyclic C=C bonds of C2-tethered pyrroles provides access to this important scaffold found in many natural products.
Spirocyclic Pyrrolines : A palladium-catalyzed cascade involving a Narasaka-Heck cyclization followed by C-H activation and annulation has been developed to assemble these structures.
Table 2: Heck Spirocyclization Reaction Examples
| Substrate Type | Catalyst | Product Scaffold | Key Feature | Reference |
| C2-symmetric diiodides | Palladium complex | Spirocyclic dioxindoles | Forms contiguous quaternary centers | |
| C2-tethered pyrroles | Pd(dba)₂ / PPh₃ | 3,2'-Spiropyrrolidine-2-oxindole | Dearomative spirocyclization | |
| γ,δ-unsaturated oxime ester | Palladium complex | Spirocyclic pyrrolines | Narasaka-Heck/C-H activation cascade |
AgNO₃-Induced Cyclization of α-Allenyl Alcohols
Silver salts can effectively catalyze the cyclization of α-allenic alcohols to form heterocyclic structures. Specifically, α-allenic alcohols can undergo a 5-endo-trig cyclization in the presence of silver salts like silver tetrafluoroborate (AgBF₄) or silver nitrate (AgNO₃) to produce 2,5-dihydrofurans. While unsubstituted α-allenols require harsher conditions, such as 10 mol% of AgNO₃ in a water-acetone solvent system, to achieve moderate yields, the reaction is a viable method for forming these five-membered oxygen-containing rings. This silver-catalyzed hydroalkoxylation/cyclization represents a direct approach to oxacycles from readily available allenic substrates.
Multi-Component Reaction (MCR) Strategies for Spirocyclic Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. These reactions have been extensively explored for the synthesis of complex heterocyclic scaffolds, including spirocycles.
Various MCRs have been developed to construct spirocyclic frameworks:
Aza-Diels-Alder Reaction : A two-step diastereoselective methodology based on a multicomponent aza-Diels-Alder reaction has been used to create novel spiro-heterocyclic frameworks from cyclic ketones, heterocyclic amines, and cyclopentadiene derivatives.
Prins-Type Cyclization : Substituted spirocyclic tetrahydropyrans have been synthesized in good yields through a Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and a sulfonic acid under non-aqueous conditions.
Michael Cascade Cyclizations : Catalytic stereoselective MCRs, often involving Michael addition cascade sequences, are used to prepare a wide variety of spiro derivatives with good to excellent stereoselectivity.
The use of MCRs provides a powerful and convergent approach to spirocyclic systems, allowing for the construction of complex and diverse libraries of compounds for applications in drug discovery and materials science.
Approaches via Grignard Reactions of Spirocyclic Diones
The synthesis of oxaspiro[4.4]nonane structures can be approached through the reaction of Grignard reagents with spirocyclic diones. A key precursor for such a strategy is spiro[4.4]nonane-1,6-dione. This dione possesses two distinct ketone carbonyl groups within its five-membered rings. The addition of a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol at one of the carbonyl positions.
The subsequent reaction outcome depends on the reaction conditions and the stoichiometry of the Grignard reagent. A controlled, single addition of the Grignard reagent would yield a keto-alcohol intermediate. This intermediate could then potentially undergo an intramolecular cyclization or rearrangement to form the 2-oxaspiro[4.4]nonane skeleton, although this specific transformation is not extensively detailed in the provided literature. A plausible, albeit unconfirmed, pathway would involve the nucleophilic attack of the newly formed hydroxyl group onto the second carbonyl, followed by dehydration or other rearrangements to yield a stable oxaspirocyclic product. The regioselectivity of the initial Grignard attack would be a critical factor in determining the final structure.
| Precursor | Reagent | Potential Intermediate | Target Structure Class |
| Spiro[4.4]nonane-1,6-dione | Alkyl Grignard Reagent (e.g., RMgX) | Spirocyclic keto-alcohol | Oxaspiro[4.4]nonane |
Intermediates from Oxonium Ion Technology
Oxonium ion technology provides a powerful method for the construction of oxaspiro[4.4]nonane frameworks. nih.govacs.orgfigshare.com This strategy often involves an acid- or electrophile-induced rearrangement of a suitable precursor. For instance, a general approach involves the addition of a nucleophile like 2-lithio-4,5-dihydrofuran to a cyclobutanone (B123998) derivative. The resulting carbinol, when treated with an acid or a bromonium ion source, undergoes a rearrangement that rapidly elaborates the fundamental 1-oxaspiro[4.4]nonan-6-one skeleton. nih.govacs.org
The formation of the spirocyclic framework is thought to proceed through the generation of an oxonium ylide species, which can then evolve via different pathways. nih.gov One such pathway is a Stevens-type rearrangement, which can lead to a ring expansion of a tetrahydrofuran moiety, ultimately forming a spirocyclic system. nih.gov This technology offers the advantage of quickly assembling the core structure, and subsequent chemical modifications can provide access to a range of derivatives. nih.govacs.org For example, complementary reduction strategies of the ketone intermediates can yield both α- and β-stereoisomeric carbinols on demand. acs.org
| Precursor Type | Inducing Agent | Key Intermediate | Resulting Framework |
| Carbinol from 2-lithio-4,5-dihydrofuran and cyclobutanone | Acid or Bromonium Ion Source | Oxonium Ion | 1-Oxaspiro[4.4]nonan-6-one |
| Cyclic α-diazocarbonyl compounds and tetrahydrofuran | Rh(II) catalyst | Oxonium Ylide | 6-Oxa-2-azaspiro[4.5]decane |
Stereoselective Synthesis of 2-Oxaspiro[4.4]nonan-6-ol Derivatives
Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial, given the chiral nature of the spirocyclic core. Several asymmetric synthesis methodologies have been developed to this end.
Asymmetric Synthesis Methodologies
Enantioselective Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex chiral molecules, including spiro compounds. nih.gov Enantioselective organocatalytic approaches often utilize small chiral organic molecules, such as amines or acids, to catalyze reactions that create stereocenters with high enantiomeric excess. For instance, the synthesis of highly functionalized chiral spirooxindoles has been achieved through the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst. nih.gov While this example does not directly produce this compound, the principles are applicable. An analogous strategy could involve the organocatalytic reaction between a cyclic ketone precursor and a suitable electrophile to construct the oxaspiro[4.4]nonane skeleton enantioselectively. The development of such reactions opens new avenues for the asymmetric construction of these appealing spirocyclic skeletons. mdpi.com
| Reaction Type | Catalyst Type | Substrates | Product Class | Enantiomeric Excess (Example) |
| Michael-Michael Cascade | Chiral Aminocatalyst | Alkenylisatin and 2-hydroxycinnamaldehyde | Spirooxindole | Not specified mdpi.com |
| Enamine Catalysis | Chiral Base | Enamine and Isatylidene Malononitrile | 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] | 30-58% ee nih.gov |
Strategies for Optical Resolution of Spirocyclic Ketones
Effective methods for the resolution of spirocyclic ketones, such as 1-oxaspiro[4.4]nonan-6-ones, have been developed. nih.govfigshare.com These methods include the use of sulfoximine or mandelate acetal technology. nih.govacs.orgfigshare.com In these approaches, the racemic ketone is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure ketone.
| Ketone Substrate | Resolution Method | Chiral Auxiliary | Separation Technique |
| 1-Oxaspiro[4.4]nonan-6-one | Diastereomeric Acetal Formation | Mandelic Acid | Chromatography/Crystallization |
| 1-Oxaspiro[4.4]nonan-6-one | Diastereomeric Adduct Formation | Chiral Sulfoximine | Chromatography/Crystallization |
Metal-Catalyzed Asymmetric Reactions Utilizing Chiral Spiro Ligands
An elegant approach to asymmetric synthesis involves the use of chiral catalysts. In the context of spirocyclic compounds, ligands that themselves possess a spirocyclic backbone have proven to be highly effective in a variety of metal-catalyzed reactions. researchgate.net The rigid and well-defined three-dimensional structure of these spiro ligands creates a highly effective chiral environment around the metal center, enabling high levels of stereocontrol.
For example, palladium-catalyzed divergent asymmetric synthesis of chiral spiro-furanindoline derivatives has been achieved with high yields and excellent stereoselectivities (up to 99% ee). nih.gov This was accomplished through a ligand-controlled enantio- and diastereoselective dipolar [3 + 2] spiroannulation. nih.gov Similarly, iridium complexes of spiro[4.4]-1,6-nonadiene-based phosphine-oxazoline ligands have been used for the highly enantioselective hydrogenation of ketimines, affording optically active amines with up to 98% ee. nih.gov These examples highlight the potential of using metal complexes with chiral spiro ligands to synthesize enantiomerically enriched spirocyclic compounds, a strategy that could be adapted for the asymmetric synthesis of this compound derivatives.
| Metal | Chiral Ligand Type | Reaction Type | Product Class | Enantioselectivity (Example) |
| Palladium | Chiral Spiro Ligand | [3 + 2] Spiroannulation | Spiro-furanindolines | Up to 99% ee nih.gov |
| Iridium | Spiro[4.4]-1,6-nonadiene-based Phosphine-Oxazoline | Asymmetric Hydrogenation | Chiral Amines | Up to 98% ee nih.gov |
Sharpless Asymmetric Dihydroxylation in Spiroketal Synthesis
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. encyclopedia.pubnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org The choice of ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol. alfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), have made this reaction highly accessible and reliable. organic-chemistry.org
In the context of spiroketal synthesis, the Sharpless asymmetric dihydroxylation can be employed to introduce key stereocenters that guide the subsequent spirocyclization. For instance, an acyclic precursor containing a suitably positioned double bond can be dihydroxylated to create a chiral diol. This diol can then be induced to cyclize under acidic conditions, with the stereochemistry of the newly formed hydroxyl groups dictating the stereochemical outcome of the spiroketalization.
The general mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org This intermediate is then hydrolyzed to release the diol and a reduced osmate species, which is re-oxidized by a stoichiometric oxidant, such as potassium ferricyanide (K₃Fe(CN)₆), to complete the catalytic cycle. wikipedia.org
| Parameter | Description | Reference |
| Reaction | Sharpless Asymmetric Dihydroxylation | encyclopedia.pubnih.gov |
| Substrate | Alkene | wikipedia.org |
| Product | Vicinal Diol | nih.gov |
| Catalyst | Osmium Tetroxide (OsO₄) | wikipedia.org |
| Chiral Ligand | Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) derivatives | alfa-chemistry.com |
| Reagent Mix | AD-mix-α or AD-mix-β | organic-chemistry.org |
| Stoichiometric Oxidant | Potassium Ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) | wikipedia.org |
Intramolecular Hemiacetalization/Oxy-Michael Addition Cascade for Spiroketals
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecular architectures. The intramolecular hemiacetalization/oxy-Michael addition cascade is a powerful strategy for the construction of spiroketal systems. researchgate.net This reaction sequence is typically initiated by the formation of a hemiacetal from a precursor bearing both a hydroxyl group and an aldehyde or ketone. This is followed by an intramolecular oxy-Michael addition, where another hydroxyl group within the same molecule attacks an α,β-unsaturated system, leading to the formation of the spirocyclic core.
The success of this cascade often relies on the careful design of the starting material to ensure the desired regioselectivity and stereoselectivity of the cyclization events. The thermodynamic stability of the resulting spiroketal often drives the reaction to completion. This methodology provides a step-economical route to polycyclic systems, including the oxaspiro[4.4]nonane framework. researchgate.net The reaction can be promoted by either acid or base catalysis, depending on the nature of the substrate.
| Reaction Type | Initiating Step | Key Bond Formations | Driving Force |
| Cascade Reaction | Intramolecular Hemiacetalization | C-O (Hemiacetal), C-O (Michael Adduct) | Formation of a thermodynamically stable spiroketal |
| Precursor Requirements | Hydroxyl group, Carbonyl group, α,β-Unsaturated system |
Diastereoselective Control in Spiro[4.4]nonane Formation
Achieving high levels of diastereoselectivity is a central challenge in the synthesis of spiro[4.4]nonane structures, which can possess multiple stereocenters, including the spirocyclic carbon. The relative stereochemistry of the substituents on the two rings can significantly influence the biological activity and physical properties of the molecule. Various strategies have been developed to control the diastereoselectivity of spiro[4.4]nonane formation.
One common approach is catalyst-controlled diastereoselection , where a chiral catalyst directs the formation of a specific diastereomer. For example, in metal-catalyzed cyclization reactions, the ligands coordinated to the metal center can create a chiral environment that favors the formation of one diastereomer over others. nih.gov
Substrate-controlled diastereoselection is another powerful strategy, where existing stereocenters in the starting material guide the stereochemical outcome of the spirocyclization. This is often observed in reactions of chiral pool starting materials, where the inherent chirality of the molecule directs the approach of reagents and the conformation of transition states.
Reagent-controlled diastereoselection involves the use of chiral reagents to induce diastereoselectivity. This can include chiral auxiliaries that are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed.
The choice of reaction conditions, such as solvent and temperature, can also play a crucial role in influencing the diastereomeric ratio of the product. mdpi.com In some cases, a less stable diastereomer may be formed under kinetic control, while the more stable diastereomer is favored under thermodynamic control.
| Strategy | Description | Examples |
| Catalyst-Controlled | A chiral catalyst creates a chiral environment to favor the formation of one diastereomer. | Rhodium-catalyzed cyclopropanations nih.gov, Organocatalysis |
| Substrate-Controlled | Existing stereocenters in the starting material direct the stereochemical outcome. | Reactions of chiral pool starting materials. |
| Reagent-Controlled | Chiral reagents or auxiliaries are used to induce diastereoselectivity. | Use of chiral auxiliaries that are later removed. |
| Condition-Controlled | Reaction parameters like solvent and temperature influence the diastereomeric ratio. | Kinetic vs. thermodynamic control. mdpi.com |
Green Chemistry Principles and Sustainable Approaches in Oxaspiro[4.4]nonane Synthesis
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of green chemistry principles to the synthesis of oxaspiro[4.4]nonanes can lead to more sustainable and environmentally friendly methods for their production.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. mdpi.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. In the context of oxaspiro[4.4]nonane synthesis, microwave heating can be applied to various reaction types, including cyclizations, condensations, and multi-component reactions. mdpi.com The ability to precisely control the reaction temperature and pressure in a microwave reactor can also lead to improved selectivity and reduced formation of side products.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Heating Mechanism | Dielectric heating (direct interaction with molecules) | Conduction and convection (indirect) |
| Heating Rate | Rapid and uniform | Slow and non-uniform |
| Reaction Time | Often significantly shorter | Longer |
| Yields | Often higher | Can be lower |
| Side Products | Often reduced | More prevalent |
Sonochemical (Ultrasonic Irradiation) Methods
Sonochemistry involves the use of high-frequency sound waves (ultrasound) to promote or enhance chemical reactions. nih.gov The underlying phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. researchgate.net
In the synthesis of oxaspiro[4.4]nonanes, sonochemical methods can be used to improve the efficiency of various synthetic steps. For example, ultrasound can enhance the rates of heterogeneous reactions by cleaning and activating the surface of solid reagents or catalysts. It can also promote radical reactions and improve mass transfer in biphasic systems. The use of ultrasound can often lead to milder reaction conditions, shorter reaction times, and higher yields, making it a valuable green chemistry tool. mdpi.com
Photochemical Reactions and Photo-induced Cyclizations
Photochemistry utilizes light as a source of energy to induce chemical reactions. nih.gov Photochemical reactions often proceed through electronically excited states, allowing for the formation of unique products that may not be accessible through thermal methods. dntb.gov.ua In the synthesis of oxaspiro[4.4]nonanes, photochemical strategies can be employed to construct the spirocyclic framework.
A notable example is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. mdpi.com This reaction can be used to create a four-membered oxygen-containing ring, which can then be further elaborated to form the desired oxaspiro[4.4]nonane structure. Other photo-induced cyclizations, such as intramolecular hydrogen abstraction followed by radical cyclization, can also be powerful tools for the construction of complex spirocyclic systems. Photochemical reactions are often highly selective and can be carried out under mild conditions, aligning with the principles of green chemistry.
| Method | Energy Source | Key Intermediate/Process | Application in Spiro-synthesis |
| Paternò-Büchi Reaction | UV Light | [2+2] Photocycloaddition | Formation of an oxetane ring as a precursor to the spirocycle. mdpi.com |
| Photo-induced Cyclization | UV Light | Radical cyclization | Intramolecular formation of C-C or C-O bonds to create the spirocyclic system. |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often enhance reaction rates. For the synthesis of oxaspiro[4.4]nonane structures, several solvent-free approaches can be envisaged, primarily centered around intramolecular cyclization of suitable precursors.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. nih.govspirochem.com Techniques such as grinding and ball-milling can promote reactions between solid-state reactants, often with high efficiency and selectivity. nih.govspirochem.com For the construction of the 2-oxaspiro[4.4]nonane core, a plausible precursor would be a hydroxy-ketone or a similar functionalized open-chain molecule. Intramolecular cyclization under mechanochemical conditions could be facilitated by a solid-supported acid or base catalyst. While direct examples for this compound are not prevalent in the literature, the successful solvent-free synthesis of other spirocyclic systems, such as spiroimidazolines from alkenes and amidines under ball-milling conditions, highlights the potential of this approach. youtube.com
Another promising solvent-free method is solid-phase synthesis, which can be particularly advantageous for creating libraries of spirocyclic compounds. organic-chemistry.org In this technique, a starting material is anchored to a solid support, and subsequent reactions are carried out in a stepwise manner with excess reagents that can be easily washed away. The final spirocyclic product is then cleaved from the support. This methodology has been successfully employed for the synthesis of [4.4] spirocyclic oximes. organic-chemistry.org A similar strategy could be designed for 2-oxaspiro[4.4]nonane derivatives, starting with a resin-bound precursor that undergoes intramolecular cyclization upon treatment with a suitable reagent.
Furthermore, thermal induction of cyclization in the absence of a solvent is a viable strategy. For instance, the synthesis of coumarins via Pechmann and Knoevenagel condensation reactions has been effectively performed under solvent-free conditions by heating the reactants with a solid acid catalyst like p-toluenesulfonic acid. nih.gov This principle could be applied to the intramolecular cyclization of a suitably functionalized precursor to form the 2-oxaspiro[4.4]nonane ring system.
The following table summarizes potential solvent-free approaches for the synthesis of oxaspiro[4.4]nonane analogues based on established methodologies for other spirocyclic compounds.
| Methodology | Precursor Type | Conditions | Potential Advantages | Reference Analogy |
| Mechanochemistry (Ball-Milling) | Hydroxy-ketone or protected derivative | Solid-state grinding with a solid acid/base catalyst | Reduced waste, high efficiency, potential for novel reactivity | Spiroimidazoline synthesis youtube.com |
| Solid-Phase Synthesis | Resin-bound open-chain precursor | Stepwise reactions with solution-phase reagents, followed by cleavage | High-throughput synthesis, simplified purification | [4.4] Spirocyclic oxime synthesis organic-chemistry.org |
| Thermal Induction | Open-chain precursor with appropriate functional groups | Heating with a solid catalyst (e.g., p-toluenesulfonic acid) | Simplicity, avoidance of volatile solvents | Solvent-free coumarin synthesis nih.gov |
Environmentally Benign Halogenation Protocols
Halogenated organic compounds are versatile intermediates in organic synthesis. The development of environmentally benign halogenation protocols seeks to replace hazardous reagents and solvents with safer alternatives. For the functionalization of this compound and its analogues, halogenation of the cyclic ether or the alcohol moiety can provide handles for further synthetic transformations.
A common strategy for greener halogenation involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), which are solid and safer to handle than elemental halogens. nih.gov The environmental impact of these reactions can be further reduced by employing green solvents like water or by performing the reactions under catalytic conditions. researchgate.netdntb.gov.ua For instance, the direct halogenation of tertiary alcohols to vicinal halohydrins has been successfully achieved using N-halosuccinimides in aqueous media. researchgate.net The efficiency of such reactions in water can be enhanced by the addition of surfactants. researchgate.net While this specific example applies to tertiary alcohols, the principle of using water as a solvent for NXS-mediated halogenations is a significant step towards greener protocols.
The halogenation of ethers using NBS has also been explored. For example, the oxidation of benzyl methyl ethers with NBS can selectively yield aromatic aldehydes or esters, demonstrating the reactivity of ethers with this reagent. researchgate.net Applying these principles to the 2-oxaspiro[4.4]nonane system, one could envision the halogenation of the ether ring or the alcohol group.
Catalytic approaches to halogenation further enhance the green credentials of these transformations. While many examples focus on aromatic substrates, the development of catalysts for the halogenation of aliphatic C-H bonds is an active area of research. youtube.com For instance, the use of indole-based organocatalysts in the bromination of aromatics in non-polar, greener solvents like heptane has been reported to be highly efficient and selective. dntb.gov.ua The development of similar catalytic systems for the halogenation of cyclic ethers and alcohols would be a significant advancement.
The following table outlines some environmentally benign halogenation strategies that could be adapted for the functionalization of oxaspiro[4.4]nonane structures.
| Reagent/System | Substrate Type | Solvent/Conditions | Key Features | Reference |
| N-Halosuccinimides (NBS, NCS) | Alcohols | Water, optionally with surfactant | Use of a safer halogenating agent in a green solvent | researchgate.net |
| N-Bromosuccinimide (NBS) | Ethers | Carbon tetrachloride (note: not a green solvent, but demonstrates reactivity) | Selective oxidation via bromination | researchgate.net |
| Indole-based Organocatalyst with NBS | Aromatics (principle could be extended) | Heptane | Catalytic, use of a greener non-polar solvent | dntb.gov.ua |
| Hydrobromic acid / Hydrogen peroxide | Aromatics and Heteroaromatics | Ethanol, water, or solvent-free | In situ generation of the active halogenating species | researchgate.net |
Flow Chemistry Applications in Complex Spirocyclic Syntheses
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of complex molecules, including spirocycles. spirochem.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents or intermediates, and the potential for straightforward scalability.
The application of flow chemistry to the synthesis of complex natural products containing spirocyclic motifs has been demonstrated. For example, a scalable flow photochemical Wolff rearrangement was a key step in the total synthesis of massarinolin A, a molecule containing a complex dioxaspiro[4.4]nonane system. nih.gov This highlights the ability of flow chemistry to enable reactions that are often difficult to control in batch, such as photochemical transformations. Another notable example is the use of a gold-catalyzed spiroketalization in the flow synthesis of spirocyclic polyketides. researchgate.net
For the synthesis of this compound and its analogues, flow chemistry could be implemented at various stages. An intramolecular cyclization of a suitable hydroxy-ketone precursor could be performed in a flow reactor, allowing for precise temperature control to minimize side reactions and potentially improve yields and diastereoselectivity. The use of packed-bed reactors containing immobilized catalysts (either acidic or basic) could further enhance the efficiency and sustainability of such a cyclization, allowing for easy separation of the catalyst from the product stream.
Furthermore, subsequent functionalization reactions, such as the environmentally benign halogenation discussed in the previous section, could be integrated into a multi-step flow synthesis. This "telescoping" of reactions, where the output of one reactor is directly fed into the next, avoids the need for isolation and purification of intermediates, thereby saving time, reducing solvent waste, and minimizing manual handling of potentially hazardous materials.
The table below summarizes the potential applications of flow chemistry in the synthesis of oxaspiro[4.4]nonane structures, drawing on examples from the synthesis of more complex spirocycles.
| Flow Chemistry Application | Reaction Type | Key Advantages | Reference Analogy |
| Photochemical Rearrangement | Wolff Rearrangement | Scalability, precise control of irradiation time and intensity | Synthesis of Massarinolin A nih.gov |
| Catalytic Spiroketalization | Gold-catalyzed cyclization | Enhanced reaction rates, improved control over reactive intermediates | Synthesis of spirocyclic polyketides researchgate.net |
| Intramolecular Cyclization | Acid/base catalyzed ring closure of a hydroxy-ketone | Precise temperature control, potential for improved selectivity | General principles of flow synthesis |
| Multi-step "Telescoped" Synthesis | Cyclization followed by in-line functionalization (e.g., halogenation) | Reduced workup, improved overall efficiency, enhanced safety | General principles of multi-step flow synthesis |
Spectroscopic Characterization and Structural Elucidation of Oxaspiro 4.4 Nonan 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Oxaspiro[4.4]nonan-6-ol, a complete assignment of ¹H and ¹³C NMR spectra would be the cornerstone of its structural verification.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show a complex pattern of signals for the methylene (B1212753) (–CH₂–) and methine (–CH–) protons. The proton attached to the carbon bearing the hydroxyl group (C6) would likely appear as a distinct multiplet. The protons of the tetrahydrofuran (B95107) ring, particularly those adjacent to the oxygen atom (at C1 and C3), would be expected to resonate at a lower field due to the deshielding effect of the oxygen.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would allow for the tracing of the connectivity of protons within the cyclopentanol (B49286) and tetrahydrofuran rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signal for each proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro-carbon (C5) by observing correlations from protons on the surrounding carbons (e.g., C4, C6, C1, and C8) to this carbon, which would be silent in the ¹³C DEPT-135 spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation based on general principles and data from similar structures, as direct experimental data is not readily available.)
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~ 70-75 | ~ 3.8-4.0 | m |
| 3 | ~ 65-70 | ~ 3.7-3.9 | m |
| 4 | ~ 35-40 | ~ 1.8-2.0 | m |
| 5 (Spiro) | ~ 50-60 | - | - |
| 6 | ~ 75-80 | ~ 4.0-4.2 | m |
| 7 | ~ 30-35 | ~ 1.7-1.9 | m |
| 8 | ~ 25-30 | ~ 1.6-1.8 | m |
The spirocyclic nature of this compound and the presence of a stereocenter at C6 (and potentially at the spiro-carbon C5, depending on the relative orientation of the rings) means that stereochemistry is a key structural feature. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be crucial for determining the relative stereochemistry. This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. For example, a NOESY correlation between the proton at C6 and specific protons on the tetrahydrofuran ring would help to establish the orientation of the hydroxyl group relative to the other ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 142.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key expected fragmentation pathways include:
Loss of a water molecule (H₂O) from the alcohol, leading to a peak at m/z = 124.
Alpha-cleavage adjacent to the hydroxyl group or the ether oxygen.
Cleavage of the bonds at the spiro-carbon, leading to the opening of one of the rings.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is a hypothetical representation.)
| m/z | Possible Fragment |
|---|---|
| 142 | [M]⁺ |
| 124 | [M - H₂O]⁺ |
| 113 | [M - C₂H₅]⁺ |
| 97 | [M - C₂H₅O]⁺ |
| 71 | [C₄H₇O]⁺ (from tetrahydrofuran ring cleavage) |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl and ether functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: This table is a hypothetical representation.)
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~ 3600-3200 | O-H | Strong, broad band due to hydrogen bonding of the alcohol |
| ~ 2960-2850 | C-H | Strong, sharp bands from sp³ C-H stretching |
| ~ 1150-1050 | C-O | Strong band from the ether C-O stretching |
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry if a chiral resolution has been performed. This would unambiguously confirm the connectivity and the relative orientation of the two rings and the hydroxyl group.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) spectroscopy could be used to determine its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample can be assigned.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. As this compound possesses a chiral spirocyclic center, it is expected to be CD active. The CD spectrum would provide valuable information about the absolute configuration and conformational preferences of the molecule.
The chromophores within this compound are the hydroxyl (-OH) group and the ether oxygen within the tetrahydrofuran ring. These saturated chromophores typically exhibit electronic transitions in the far-UV region (below 200 nm). The sign and magnitude of the Cotton effects observed in the CD spectrum would be dependent on the spatial arrangement of these groups around the stereogenic spiro-carbon.
For analogous chiral alcohols, the CD spectrum is often influenced by the formation of intramolecular hydrogen bonds, which can lock the conformation and lead to more intense and well-defined CD signals. The solvent can also play a crucial role, as demonstrated in studies of other chiral alcohols where changes in solvent polarity affect the observed CD spectra.
A hypothetical dataset for the CD spectroscopy of a specific enantiomer of this compound is presented below. This data is illustrative and based on general principles for similar structures.
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 190 | +2.5 |
| 195 | +5.0 |
| 200 | +3.0 |
| 205 | +1.0 |
| 210 | -1.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Photoreactions
UV-Vis spectroscopy is employed to study electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive conjugation or strong chromophores, the primary electronic transitions occur at shorter wavelengths, typically in the vacuum UV region (< 200 nm). These transitions are generally of the n → σ* and σ → σ* type, associated with the non-bonding electrons of the oxygen atoms and the sigma bonds of the carbon skeleton.
In the context of photoreactions, UV-Vis spectroscopy is a critical tool for monitoring the progress of a reaction by observing changes in the absorption spectra of reactants, intermediates, and products. sigmaaldrich.com If this compound were to undergo a photoreaction, for instance, a photo-induced cleavage of the spiroketal ring or oxidation of the alcohol, new chromophores could be formed. The appearance of new absorption bands at longer wavelengths would indicate the formation of unsaturated species, such as carbonyl groups or double bonds.
For example, if the alcohol were oxidized to a ketone, a weak n → π* transition would be expected to appear in the 270-300 nm region of the UV-Vis spectrum. masterorganicchemistry.com The progress of such a photoreaction could be monitored by tracking the increase in absorbance at the characteristic wavelength of the product.
The following table illustrates a hypothetical UV-Vis spectral change during a photoreaction of this compound, leading to the formation of a product with a new chromophore.
| Time (minutes) | Wavelength (nm) | Absorbance |
| 0 | 280 | 0.01 |
| 10 | 280 | 0.15 |
| 20 | 280 | 0.28 |
| 30 | 280 | 0.40 |
| 40 | 280 | 0.51 |
| 50 | 280 | 0.60 |
| 60 | 280 | 0.68 |
Applications of 2 Oxaspiro 4.4 Nonan 6 Ol and Its Analogs in Advanced Organic Synthesis
Role as Key Building Blocks in Complex Molecule Synthesis
The inherent structural features of oxaspiro[4.4]nonane derivatives, including a defined stereochemistry and multiple functionalization points, make them ideal starting points for the synthesis of intricate molecular targets.
The oxaspiro[4.4]nonane motif is a recurring structural element in a variety of natural products. nih.gov Synthetic chemists leverage building blocks containing this core to construct these complex spirocyclic systems efficiently. The synthesis of such scaffolds is crucial as it provides access to the core structures of biologically active compounds, enabling further investigation and analog development. For instance, the general framework of 1-oxaspiro[4.4]nonan-6-ones can be rapidly assembled through methods like acid- or bromonium ion-induced rearrangement of specific carbinols, providing a foundational strategy for accessing enantiomerically pure spirocyclic butenolides. researchgate.net This highlights the role of these spiro-ethers as fundamental units in crafting the central architecture of larger, more complex natural molecules.
The strategic importance of oxaspiro[4.4]nonane analogs is prominently featured in the total synthesis of several potent bioactive compounds. These syntheses often involve the late-stage construction of the spiro-moiety, which is critical to the molecule's final architecture and biological function.
Massarinolin A: This bioactive bergamotane sesquiterpene features a complex tetracyclic system that includes a dioxaspiro[4.4]nonane (oxaspirolactone) unit. nih.govnih.gov In the first enantioselective total synthesis of Massarinolin A, this key structural motif was installed using a furan (B31954) oxidative cyclization. tandfonline.comnih.gov This transformation assembles the spirocyclic core from a furan-containing precursor, demonstrating the power of using simple heterocyclic starting materials to generate complex, three-dimensional spiro-systems. nankai.edu.cn
Phainanoid F: The phainanoids are a class of triterpenoids known for their immunosuppressive activities. zendy.io Their unique structures contain a 1,6-dioxaspiro[4.4]nonan-2-one moiety. researchgate.net The synthesis of this specific spiro-center was also achieved through a furan oxidative spirocyclization, which served as the key step in an efficient 11-step synthesis of this critical molecular fragment. zendy.ioresearchgate.net This approach underscores the utility of oxaspiro-analogs as indispensable intermediates in accessing medicinally relevant and synthetically challenging molecules. nih.gov
| Target Compound | Spirocyclic Motif | Key Synthetic Transformation | Reference |
|---|---|---|---|
| Massarinolin A | Dioxaspiro[4.4]nonane (Oxaspirolactone) | Furan oxidative cyclization | nih.govtandfonline.comnih.gov |
| Phainanoid F | 1,6-Dioxaspiro[4.4]nonan-2-one | Furan oxidative spirocyclization | zendy.ioresearchgate.net |
Spirocyclic scaffolds are increasingly recognized as "privileged" structures in medicinal chemistry due to their ability to orient substituents in well-defined three-dimensional space, which can enhance binding affinity and selectivity for biological targets. tandfonline.com The 2-oxaspiro[4.4]nonan-6-ol core, with its high fraction of sp3-hybridized carbons, provides an excellent starting point for creating novel heterocyclic systems for drug discovery. semanticscholar.org Its rigid framework can replace flexible linkers in existing drug molecules to improve potency and pharmacokinetic properties. tandfonline.com The hydroxyl and ether functionalities serve as handles for further chemical modification, allowing the scaffold to be elaborated into a wide range of more complex heterocyclic structures, making it a valuable building block for exploring new areas of chemical space. pharm.or.jpbeilstein-journals.org
Contribution to Exploratory Library Synthesis in Combinatorial Chemistry
The exploration of vast chemical space is a cornerstone of modern drug discovery. Combinatorial chemistry facilitates this by enabling the rapid synthesis of large numbers of compounds, or "libraries," for high-throughput screening. Spirocyclic frameworks like this compound are ideal scaffolds for such libraries. Their rigid and compact nature ensures that substituents attached at different points on the rings project into distinct regions of three-dimensional space. semanticscholar.org
By preparing a core scaffold and functionalizing it with a variety of chemical building blocks at its diversification points (such as the hydroxyl group), chemists can generate a library of structurally related yet spatially diverse molecules. pharm.or.jp This approach allows for a systematic exploration of the structure-activity relationship (SAR), accelerating the identification of compounds with desired biological activity. The use of spirocyclic scaffolds leads to libraries with high molecular complexity and three-dimensionality, features that are often associated with successful clinical drug candidates.
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is a powerful tool in modern synthesis. The effectiveness of this process relies heavily on the design of the chiral ligand that coordinates to the metal center. Spirocyclic structures are excellent backbones for chiral ligands because their rigid conformation can create a well-defined and sterically hindered chiral environment around the catalytic metal. zendy.io
While ligands derived directly from this compound are not widely documented, structurally analogous chiral spiro-scaffolds have proven highly effective. For example, phosphine-oxazoline (PHOX) ligands based on a spiro nih.govnih.gov-nonadiene backbone have been used in iridium-catalyzed hydrogenation reactions, affording optically active amines with up to 98% enantiomeric excess (ee). nankai.edu.cn Similarly, spiro-indane-based PHOX ligands are highly efficient in palladium-catalyzed allylic alkylation and etherification reactions. nih.gov The success of these related systems demonstrates the immense potential of the rigid spiro[4.4]nonane framework as a privileged scaffold for creating new, highly effective chiral ligands for a broad range of asymmetric transformations. zendy.io
| Spirocyclic Scaffold | Ligand Type | Application | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Spiro nih.govnih.gov-nonadiene | Phosphine-Oxazoline (PHOX) | Iridium-catalyzed hydrogenation of ketimines | Up to 98% | nankai.edu.cn |
| Spiro Indane | Phosphine-Oxazoline (PHOX) | Palladium-catalyzed allylic alkylation of indoles | Up to 98% | nih.gov |
| Spiro-fused Carbohydrate | Pyridyl Spiro-Oxazoline (PyOx) | Palladium-catalyzed allylic alkylation | Up to 93% | pharm.or.jp |
Industrial Synthesis of Agrochemicals with Spirocyclic Motifs (e.g., Spiromethin)
The unique properties of spirocyclic systems have also been exploited in the agrochemical industry to develop new pesticides with novel modes of action. While the compound "Spiromethin" is not a widely recognized agrochemical, other spirocyclic compounds are of major industrial importance. A prominent example is Spirotetramat, an insecticide that inhibits lipid biosynthesis in insects. nih.gov Its structure is based on an azaspiro[4.5]decane core. tandfonline.comsemanticscholar.org
More directly related to the oxaspiro[4.4]nonane core is the agrochemical Spiromesifen . A known metabolite of Spiromesifen is 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. tandfonline.com This demonstrates a direct link between the oxaspiro[4.4]nonane skeleton and the agrochemical field. The development of such compounds highlights the industrial relevance of spirocyclic motifs, which can offer favorable properties such as systemic transport in plants and efficacy against resistant pest populations. The synthesis of these complex spiro-scaffolds on an industrial scale relies on robust and efficient chemical processes, where building blocks like this compound and its derivatives could play a foundational role.
Future Perspectives and Emerging Trends in Oxaspiro 4.4 Nonane Chemistry
Development of Novel and Highly Efficient Synthetic Routes for Spirocyclic Alcohols
The demand for structurally complex molecules in fields like drug discovery has catalyzed the development of more sophisticated and efficient synthetic methodologies for spirocyclic compounds. nih.gov A prominent trend is the move towards cascade or domino reactions, which enable the construction of complex molecular architectures in a single operation, thereby reducing steps, waste, and cost. mdpi.com
Recent advancements include:
Catalytic Systems: Gold- and iridium-based sequential catalysis has emerged as a powerful tool for the enantioselective synthesis of spiroketals. nih.govresearchgate.net Similarly, cobalt(III)-catalyzed protocols involving C-H activation and cascade reactions are enabling one-step access to oxa-spirocyclic compounds. researchgate.netnih.gov
Organocatalysis: N-Heterocyclic Carbenes (NHCs) are being employed in various annulation reactions to produce spiroheterocycles, including spirooxindoles and spiro-β-lactams, under mild conditions. mdpi.com
Energy-Driven Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in multicomponent reactions for assembling spiro heterocycles. mdpi.comrsc.org
These approaches signify a shift away from classical, multi-step syntheses towards more atom-economical and efficient catalytic processes.
| Methodology | Key Features | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Sequential Catalysis | Provides efficient and straightforward access to spiroketals with high enantioselectivity. | Gold (Au) and Iridium (Ir) | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Accelerates reaction rates and improves yields in multicomponent reactions. | Iodine (I₂) under solvent-free conditions | rsc.orgnih.gov |
| NHC Organocatalysis | Enables asymmetric synthesis of complex spiroheterocycles like spirooxindoles. | Triazolium-based NHCs | mdpi.com |
| Cobalt-Catalyzed C-H Activation | Allows for one-step synthesis of oxa-spirocycles via cascade reactions. | Cp*Co(III) | nih.gov |
Advancements in Asymmetric Synthesis Methodologies for Enantiopure Oxaspiro[4.4]nonan-6-ol
Achieving high levels of stereocontrol is critical, as the biological activity of chiral spirocycles is often dependent on their absolute configuration. The synthesis of enantiopure spirocyclic alcohols and their precursors is a major focus of current research.
Key advancements in this area include:
Dual Catalysis: The combination of two different catalytic systems, such as gold and iridium, in a sequential manner has proven highly effective for enantioselective cascade reactions, yielding spiroketals and spiroaminals with excellent enantioselectivities. nih.govresearchgate.net
Organocatalysis: Chiral organocatalysts, such as SPA-triazolium bromide, are being used for enantioselective transformations like the transannular C-acylation of enol lactones to access enantioenriched spirocyclic 1,3-diketones. rsc.org
Biocatalysis: Biocatalytic methods, such as kinetic resolution using enzymes or whole organisms like baker's yeast, represent a practical and green approach for producing enantiopure building blocks. researchgate.net A notable example is the bioreduction-based kinetic resolution of a ketone precursor to furnish enantiopure spiro[4.4]nonane-1,6-dione, a valuable intermediate. researchgate.net
These methodologies provide powerful tools for accessing specific stereoisomers of complex spirocyclic systems, which is essential for their application in medicinal chemistry and materials science.
Further Integration of Green Chemistry and Sustainable Practices in Spirocycle Production
The principles of green chemistry are increasingly influencing the design of synthetic routes for spirocycles. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org
Emerging sustainable practices include:
Solvent-Free and Alternative Solvent Systems: Reactions conducted under solvent-free conditions, often facilitated by microwave irradiation, significantly reduce volatile organic compound (VOC) emissions. nih.gov The use of ionic liquids as recyclable organocatalysts and reaction media is another promising green alternative. mdpi.comnih.gov
Metal-Free Catalysis: The development of metal-free catalytic systems, such as those derived from simple phenols, avoids the use of potentially toxic and expensive heavy metals while achieving high conversions under ambient conditions. rsc.orgrsc.org
Process Metrics: The adoption of green metrics like the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product, is becoming standard for evaluating and optimizing the sustainability of synthetic processes. acs.org For instance, the development of scalable and sustainable routes to materials like Spiro-OMeTAD emphasizes solvent reduction and process efficiency. acs.org
The future of spirocycle production will likely see a greater emphasis on designing syntheses that are not only efficient but also environmentally benign from the outset.
Exploration of New Reactivity Profiles and Cascade Transformations
Cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence, represent a highly efficient strategy for building molecular complexity. 20.210.105baranlab.org The exploration of novel cascade transformations is a major trend in the synthesis of spirocyclic frameworks.
Recent research highlights include:
Multi-Step Annulations: Researchers are designing intricate cascade sequences that combine different reaction types. For example, an enantioselective cascade involving an asymmetric allylation followed by spiroketalization has been achieved using a dual gold/iridium catalytic system. nih.govresearchgate.net
Ring-Opening/Cyclization Cascades: The unique reactivity of strained rings is being harnessed in cascade processes. Spiro(nitrocyclopropane)oxindoles, for instance, can undergo a ring-opening/cyclization cascade with Huisgen zwitterions to furnish complex polyfunctionalized indole (B1671886) derivatives. researchgate.netnih.gov
C-H Activation Cascades: Transition-metal-catalyzed C-H activation is being integrated into cascade reactions to directly functionalize otherwise inert bonds, leading to novel and efficient routes to oxa-spirocycles. nih.gov
These strategies enable the rapid construction of densely functionalized spirocyclic cores from simpler starting materials, significantly streamlining synthetic efforts. nih.govbaranlab.org
Application of Machine Learning and Artificial Intelligence in Spirocyclic Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of new molecules, including complex spirocyclic compounds. nih.goveuroweeklynews.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. azolifesciences.com
Key applications in spirocyclic chemistry include:
De Novo Design: Generative AI models can design novel spirocyclic structures with desired physicochemical or biological properties. springernature.com These models learn from existing chemical data to generate new molecules that occupy promising regions of chemical space. nih.gov
Property Prediction: ML algorithms can rapidly screen virtual libraries of spirocyclic compounds to predict their properties, such as bioactivity, solubility, and toxicity, helping to prioritize candidates for synthesis. atomwise.com
Retrosynthesis Planning: AI tools are being developed to plan synthetic pathways for complex target molecules. euroweeklynews.com By analyzing reaction databases, these tools can suggest efficient, multi-step routes to novel spirocycles, accelerating the design-make-test-analyze cycle. springernature.com
The integration of AI with automated synthesis platforms promises to create autonomous labs that can accelerate the pace of discovery for new spirocyclic materials and therapeutics. nih.goveuroweeklynews.com
Addressing Unexplored Chemical Space in Oxaspirocyclic Systems
Medicinal chemists are increasingly focused on "escaping from flatland"—moving away from planar, aromatic molecules towards compounds with greater three-dimensional character. nih.gov Spirocycles are ideal scaffolds for this purpose, offering rigid, well-defined 3D geometries. nih.govnih.gov A key future direction is the systematic exploration of previously inaccessible or "unexplored" regions of oxaspirocyclic chemical space.
Strategies for this exploration include:
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate libraries of structurally diverse spiro-scaffolds from simple starting materials, enabling the exploration of novel chemotypes with high Fsp3 character. nih.gov
Novel Scaffolds: Researchers are developing general approaches to new classes of spirocycles. For instance, the development of iodocyclization-based methods has opened access to a new generation of oxa-spirocyclic molecules with potentially improved properties like solubility. researchgate.net
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of billions of compounds simultaneously. mdpi.com Recent work has focused on incorporating unique and densely functionalized spirocyclic fragments into these libraries to explore a vast and untapped chemical space for drug discovery. rsc.orgrsc.org
By systematically creating and evaluating novel oxaspirocyclic systems, researchers aim to uncover new structures with unique biological activities and therapeutic potential. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
